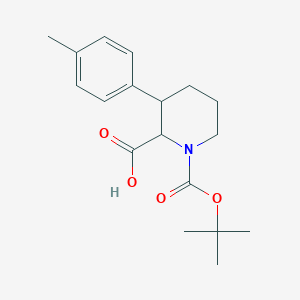

1-(tert-Butoxycarbonyl)-3-(4-methylphenyl)-2-piperidinecarboxylic acid

Description

1-(tert-Butoxycarbonyl)-3-(4-methylphenyl)-2-piperidinecarboxylic acid is a Boc-protected piperidine derivative featuring a 4-methylphenyl substituent at the 3-position of the piperidine ring and a carboxylic acid group at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research as a precursor for peptidomimetics, enzyme inhibitors, and chiral building blocks in drug discovery .

Properties

IUPAC Name |

3-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-12-7-9-13(10-8-12)14-6-5-11-19(15(14)16(20)21)17(22)23-18(2,3)4/h7-10,14-15H,5-6,11H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKRMIDDCGSIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-3-(4-methylphenyl)-2-piperidinecarboxylic acid, commonly referred to as Boc-3-(4-methylphenyl)-2-piperidinecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H25NO

- Molecular Weight : 287.4 g/mol

- CAS Number : 2197413-59-3

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring, which is substituted with a 4-methylphenyl group at the 3-position. This structural configuration is crucial for its biological interactions.

The biological activity of 1-(tert-Butoxycarbonyl)-3-(4-methylphenyl)-2-piperidinecarboxylic acid is primarily mediated through interactions with specific receptors and enzymes. The Boc group enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to pain and inflammation.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties. Studies indicate that they may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Case Studies

-

Study on Piperidine Derivatives :

A study evaluated the effects of various piperidine derivatives on cell proliferation in cancer models. It was found that modifications to the piperidine structure significantly altered biological activity, suggesting that Boc-3-(4-methylphenyl)-2-piperidinecarboxylic acid could be optimized for enhanced efficacy against specific cancer types. -

Neuropharmacological Assessment :

Research involving similar compounds indicated potential anxiolytic effects when tested in animal models. The modulation of serotonin receptors was hypothesized as a mechanism for these effects, warranting further investigation into Boc-3-(4-methylphenyl)-2-piperidinecarboxylic acid's impact on mood disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred from similarity data in ; †Calculated based on structural analogs.

Key Observations :

- Substituent Position : The target compound’s 3-(4-methylphenyl) group may confer distinct steric and electronic effects compared to 4-phenyl (e.g., 261777-31-5) or 3-chlorobenzyl (174606-16-7) analogs. This impacts binding affinity in receptor-ligand interactions .

Hazard Profiles and Regulatory Status

Table 2: Hazard Classification of Selected Analogs

Key Observations :

- The target compound’s lack of hazardous classification (unlike 261777-31-5) suggests lower acute toxicity, likely due to reduced electrophilicity from the methyl group versus electron-withdrawing substituents (e.g., Cl, CF₃) .

- Compounds with aromatic electron-withdrawing groups (e.g., 4-chlorobenzyl) may exhibit higher reactivity and toxicity .

Preparation Methods

Boc Protection of Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is commonly introduced by reacting piperidine derivatives with di-tert-butyl dicarbonate under basic conditions. This step protects the amine functionality to prevent undesired side reactions during subsequent transformations.

Synthesis of Piperidine Carboxylic Acid at the 2-Position

The carboxylic acid functionality at the 2-position is typically introduced by:

Starting from piperidine-2-carboxylic acid derivatives or their esters.

Oxidation or hydrolysis of ester intermediates to yield the free acid.

For example, methyl esters of Boc-protected piperidine carboxylic acids can be hydrolyzed under basic conditions (NaOH in aqueous media) followed by acidification to obtain the free acid.

Representative Synthetic Sequence

A representative synthetic route based on literature analogues and patent disclosures is as follows:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of piperidine amine | Di-tert-butyl dicarbonate, base (e.g., triethylamine), RT | Boc-protected piperidine derivative |

| 2 | Formation of 3-substituted intermediate | Halogenation or functionalization at 3-position | 3-functionalized piperidine |

| 3 | Introduction of 4-methylphenyl group | Pd-catalyzed Suzuki coupling or nucleophilic substitution with 4-methylphenyl reagent | 3-(4-methylphenyl)-piperidine derivative |

| 4 | Esterification or conversion to methyl ester | Reaction with methanol or esterification reagents | Methyl ester intermediate |

| 5 | Hydrolysis to carboxylic acid | NaOH aqueous solution, 1,4-dioxane, RT, followed by acidification | 1-(tert-Butoxycarbonyl)-3-(4-methylphenyl)-2-piperidinecarboxylic acid |

This sequence is adapted from similar piperidine carboxylic acid syntheses involving Boc protection, ester formation, and hydrolysis steps.

Detailed Research Findings and Data

β-Keto Ester and Enamine Intermediate Approach

A method described for related N-Boc-piperidinyl carboxylates involves:

Conversion of Boc-protected piperidine carboxylic acids to β-keto esters using Meldrum’s acid and carbodiimide coupling agents (EDC·HCl, DMAP).

Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones.

Subsequent reaction with substituted hydrazines yields pyrazole derivatives, which can be further functionalized.

Though this method targets heterocyclic amino acid derivatives, the initial steps of β-keto ester formation and Boc protection are relevant to the synthesis of Boc-protected substituted piperidine carboxylic acids.

Hydrolysis and Esterification Conditions

Hydrolysis of methyl esters to free carboxylic acids is typically performed under mild basic conditions:

Sodium hydroxide in aqueous 1,4-dioxane at room temperature for several hours (e.g., 5 h) provides efficient conversion.

Acidification with dilute hydrochloric acid (pH 1–2) precipitates the free acid, which can be extracted and purified.

Yield and enantiomeric excess data for similar compounds show yields around 50–70% with high stereoselectivity (up to 97.5% ee), indicating the feasibility of stereocontrolled synthesis.

Use of Carbodiimide-Mediated Coupling for Amide Bond Formation

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are employed for amide bond formation in related piperidine derivatives:

Reaction of Boc-protected piperidine carboxylic acids with amines in dichloromethane under nitrogen atmosphere at room temperature.

Triethylamine is used as a base to facilitate coupling.

The reaction typically proceeds for several hours (e.g., 5–10 h) followed by aqueous workup and chromatographic purification.

This approach is useful for derivatization or further functionalization of the piperidine carboxylic acid scaffold.

Summary Table of Key Reagents and Conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.